molecular formula C11H14N2O2 B1644206 N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide CAS No. 926231-61-0

N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B1644206
CAS No.: 926231-61-0
M. Wt: 206.24 g/mol
InChI Key: NSPPXYHPAKISBY-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antiproliferative Activity : A derivative of N-(4-methoxyphenyl)cyclopropanecarboxamide exhibited significant inhibitory activity against cancer cell lines. This suggests its potential use in cancer research and therapy (Lu et al., 2021).

  • Synthesis and Characterization : N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, which include a methoxyphenyl component, have been synthesized and characterized. These compounds were studied for their molecular structures using techniques like X-ray diffraction, IR spectroscopy, and NMR spectroscopy (Özer et al., 2009).

  • Kinase Inhibition : Certain N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) derivatives, related to N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide, have been identified as potent and selective Met kinase inhibitors, highlighting their role in targeting specific enzymes for therapeutic purposes (Schroeder et al., 2009).

  • Cyclopropane Amino Acids Synthesis : The compound has been used in the synthesis of cyclopropane amino acids, demonstrating its utility in organic chemistry and pharmaceutical development (Adams et al., 2003).

  • PET Imaging Studies : In neuroimaging, derivatives of this compound have been used in PET imaging studies to investigate serotonin 1A receptors, showing its application in brain research and the study of neurological disorders (Choi et al., 2015).

  • Cytotoxicity Studies : Derivatives have been synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating their potential use in developing anticancer agents (Hassan et al., 2014).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-6-8(12)4-5-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPPXYHPAKISBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.